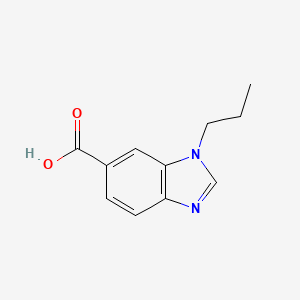
1-propyl-1H-1,3-benzodiazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzodiazole ring substituted with a propyl group at the 1-position and a carboxylic acid group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation with a propyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and alkylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
科学的研究の応用
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
類似化合物との比較
- 1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
- 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid
- 1-Propyl-1,3-benzodiazole-5-carboxylic acid
Comparison: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-propylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-4-3-8(11(14)15)6-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChIキー |
COTVFPLMKBKWIB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC2=C1C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


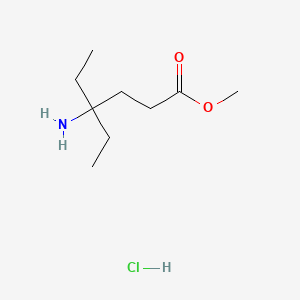
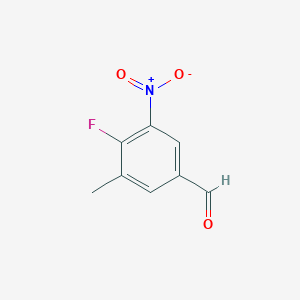
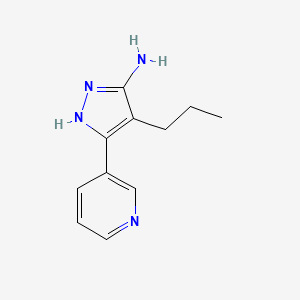

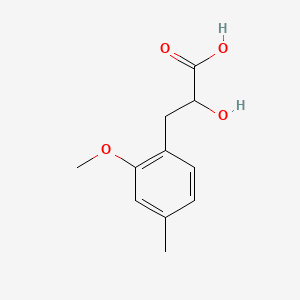
aminehydrochloride](/img/structure/B13620243.png)

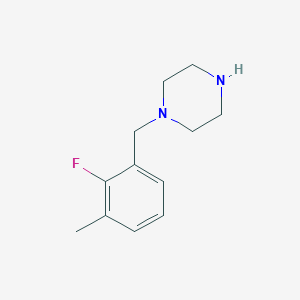

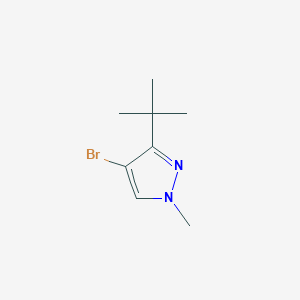
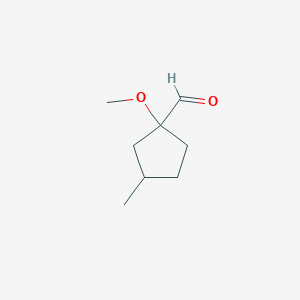

![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

